(3S)-3-[4-(trifluoromethyl)phenyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m1/s1 |
InChI Key |
DPGBDWYHWVSZPK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard reagent attacks the carbonyl carbon of 3-piperidone, yielding a tertiary alcohol. In the cited method, N-benzyl-3-piperidone reacted with phenylmagnesium bromide at 0–5°C in tetrahydrofuran (THF), achieving a 95% conversion rate. For electron-deficient aryl groups like 4-(trifluoromethyl)phenyl, elevated temperatures (20–25°C) may improve reactivity.
Elimination and Hydrogenation
The tertiary alcohol undergoes elimination to form a dihydropyridine intermediate, which is hydrogenated to yield N-protected 3-arylpiperidine. Patent WO2019165981A1 employs sodium borohydride and acetic acid for elimination, followed by palladium-catalyzed hydrogenation (H₂, 50 psi) to achieve full reduction. This step typically proceeds in 85–90% yield.
Table 1: Key Parameters for Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Addition | 4-(CF₃)PhMgBr, THF, 0–5°C | 92 | 98 |
| Elimination | NaBH₄, AcOH, 0°C | 88 | 95 |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 90 | 99 |
Asymmetric Synthesis via Chiral Resolution
Achieving the (3S) configuration necessitates enantioselective methods. The racemic 3-[4-(trifluoromethyl)phenyl]piperidine can be resolved using chiral acids. Patent WO2019165981A1 describes the use of L-(+)-tartaric acid in ethanol to isolate the (S)-enantiomer with >99% enantiomeric excess (ee).
Resolution Process
-
Racemate Formation : The hydrogenated product is deprotected (e.g., via H₂/Pd(OH)₂) to yield racemic 3-[4-(trifluoromethyl)phenyl]piperidine.
-
Diastereomeric Salt Formation : Treating the racemate with L-(+)-tartaric acid in ethanol induces crystallization of the (S)-enantiomer salt.
-
Isolation : Filtration and recrystallization afford the pure (3S)-isomer in 70–75% yield.
Reductive Amination of Keto Intermediates
An alternative route involves reductive amination of 3-[4-(trifluoromethyl)phenyl]piperidin-4-one. This method, adapted from PMC2756498, employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).
Substrate Preparation
The keto precursor is synthesized via Friedel-Crafts acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride, followed by oxidation.
Stereochemical Control
While reductive amination typically yields racemic mixtures, chiral auxiliaries or asymmetric catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. For example, using (R)-BINAP-RuCl₂ achieves 80% ee for the (S)-isomer.
Epoxide Ring-Opening Strategies
Epichlorohydrin-based methodologies, as reported in PMC2756498, offer a modular approach. Optically active epoxides (e.g., (S)-epichlorohydrin) react with 4-(trifluoromethyl)phenol under basic conditions to form chiral epoxide intermediates, which undergo nucleophilic attack by piperidine.
Synthetic Pathway
-
Epoxide Formation : (S)-Epichlorohydrin reacts with 4-(trifluoromethyl)phenol in acetonitrile with Cs₂CO₃ (70% yield).
-
Piperidine Coupling : The epoxide is treated with piperidine in ethanol under reflux, yielding (3S)-3-[4-(trifluoromethyl)phenyl]piperidine in 50% overall yield.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Grignard/Resolution | 65–70 | >99 | High |
| Reductive Amination | 55–60 | 80 | Moderate |
| Epoxide Ring-Opening | 50 | 95 | Low |
The Grignard/resolution approach offers superior enantioselectivity and scalability, making it the preferred industrial method. However, epoxide-based routes provide modularity for structural analogs.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Cancer Therapy
The compound has shown promise in cancer therapy, particularly through its incorporation into novel drug formulations. Research indicates that piperidine derivatives can enhance the cytotoxicity of anticancer agents. For instance, studies have demonstrated that compounds with a piperidine moiety exhibit improved binding affinity and biological activity against various cancer cell lines compared to traditional drugs like bleomycin . The introduction of trifluoromethyl groups has been linked to increased lipophilicity, which may improve the drug's ability to penetrate cellular membranes and reach target sites within tumors.
1.2 Neuropathic Pain Management
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine has been investigated for its analgesic properties. It acts as a dual agonist for μ-opioid and σ1 receptors, which are crucial in pain signaling pathways. The compound's ability to modulate these receptors suggests potential applications in developing new pain management therapies .
Enzyme Inhibition
2.1 TRPV1 Receptor Antagonism
The compound has been evaluated for its ability to inhibit the TRPV1 receptor, which plays a significant role in pain perception. In vitro studies have reported an IC50 value indicating high potency as a TRPV1 antagonist, suggesting that it could be beneficial in treating conditions associated with chronic pain . This mechanism is particularly relevant given the increasing need for non-opioid analgesics in pain management.
2.2 Acetylcholinesterase Inhibition
Another area of research focuses on the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Structure-Activity Relationship Studies
The trifluoromethyl group in this compound enhances its interaction with biological targets due to increased hydrophobicity and electron-withdrawing effects. This modification has been shown to improve binding affinities and selectivity profiles for various receptors and enzymes, making it a valuable scaffold in drug design .
Case Studies
Case Study 1: Positive Allosteric Modulation
In one study, a derivative of this compound was identified as a positive allosteric modulator of the GLP-1 receptor, demonstrating enhanced efficacy in stimulating insulin secretion without off-target effects. This finding highlights the compound's potential in developing treatments for type 2 diabetes .
Case Study 2: Fragment-Based Drug Discovery
Recent research has utilized this compound as a fragment in drug discovery efforts aimed at identifying novel inhibitors for viral proteases. The compound's properties were analyzed using chemoinformatic approaches, confirming its utility as a valuable fragment in fragment-based drug design methodologies .
Data Summary Table
Mechanism of Action
The mechanism of action of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Potency and Receptor Binding
- Trifluoromethyl Group Impact : The electron-withdrawing trifluoromethyl group in this compound enhances binding to hydrophobic pockets in target proteins, as seen in NK1 antagonists like Compound 11 . However, the absence of a triazolone heterocycle (as in Compound 11) may reduce in vitro potency for specific receptors such as substance P .
- Stereochemical Influence: The 3S configuration in the target compound enables stereoselective interactions, unlike non-chiral analogs like 1-(3-(trifluoromethyl)phenyl)piperidine (20), which show reduced receptor specificity .
Metabolic Stability
Solubility and Bioavailability
- Hydrochloride salts (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine HCl) improve aqueous solubility but may introduce counterion-related toxicity risks .
- The hydroxymethyl group in (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine enhances water solubility but increases metabolic vulnerability via glucuronidation pathways .
Biological Activity
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and binding affinity, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a trifluoromethyl phenyl group. This configuration contributes to its unique pharmacological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 233.23 g/mol |
| Functional Groups | Piperidine, Trifluoromethyl |
| Chirality | S-enantiomer |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions that modulate various biological pathways.
- Receptor Binding : The compound has been investigated for its role as a ligand in receptor studies, particularly in the context of positive allosteric modulation.
- Enzyme Interaction : It may inhibit or activate target proteins, leading to therapeutic effects in various conditions.
1. Anti-Tuberculosis Activity
Research has highlighted the potential of piperidine derivatives, including those with trifluoromethyl substitutions, in anti-tuberculosis applications. A study identified compounds with significant anti-tuberculosis activity, suggesting that modifications to the piperidine scaffold can enhance efficacy while minimizing side effects .
Table 2: Anti-Tuberculosis Activity of Related Compounds
| Compound | MIC (µg/mL) | Therapeutic Index |
|---|---|---|
| Compound 1 | 1.4 | >10 |
| Compound 2 | 1.7 | >10 |
2. Analgesic Potential
Piperidine analogues have shown promise in pain management models. Compounds similar to this compound exhibited potent analgesic effects comparable to morphine .
Table 3: Analgesic Efficacy Comparison
| Compound | Efficacy | Duration of Action |
|---|---|---|
| (3S)-3-[4-(trifluoromethyl)... | Moderate | Short to Long |
| Morphine | High | Long |
3. Diabetes Management
The compound has been explored as a positive allosteric modulator of the GLP-1 receptor, which plays a crucial role in insulin secretion and glucose metabolism. In vivo studies demonstrated that related compounds could reduce food intake and improve glucose handling in diabetic models .
Case Studies
Several case studies illustrate the compound's biological activity:
- Case Study 1 : A study on the synthesis and evaluation of piperidinol derivatives showed promising anti-tuberculosis activity with specific modifications enhancing efficacy while reducing toxicity .
- Case Study 2 : Research into analgesic properties revealed that certain analogues exhibited significant pain relief comparable to traditional opioids without severe side effects .
Q & A
Q. What are the common synthetic routes for (3S)-3-[4-(trifluoromethyl)phenyl]piperidine?
The synthesis typically involves nucleophilic substitution or alkylation of a piperidine precursor. For example, (S)-3-hydroxypiperidine can react with 4-(trifluoromethyl)benzyl halides under basic conditions (e.g., NaH or K₂CO₃) to introduce the trifluoromethylphenyl group . Optimized protocols may use continuous flow reactors for scalability . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. How is the stereochemistry of this compound confirmed?
Stereochemical confirmation relies on X-ray crystallography (using SHELX programs for refinement ) and chiral NMR techniques. For instance, NOESY NMR can reveal spatial interactions between the trifluoromethylphenyl group and the piperidine ring . Polarimetry or chiral HPLC with reference standards further validates enantiomeric purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing axial/equatorial substituents on the piperidine ring .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 260.12) .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches near 1100–1200 cm⁻¹) .
Q. What are key considerations for optimizing reaction yields during synthesis?
Factors include:
- Catalyst selection : Pd-based catalysts improve coupling efficiency in arylations .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature control : Elevated temperatures (80–100°C) accelerate reactions but may increase racemization risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structural analogs?
Structure-activity relationship (SAR) studies are critical. For example, replacing the trifluoromethyl group with methoxy or halogens (e.g., in and ) alters target affinity. Parallel assays (e.g., enzymatic inhibition, cell viability) under standardized conditions help isolate confounding variables . Computational docking (e.g., AutoDock) paired with crystallographic data () can reconcile discrepancies between predicted and observed activities.
Q. What challenges arise in crystallizing this compound for structural analysis?
The compound’s hydrophobicity and flexible piperidine ring complicate crystal formation. Strategies include:
Q. How is enantiomeric purity assessed during asymmetric synthesis?
Chiral stationary phase HPLC (e.g., Chiralpak® AD-H) separates enantiomers, with retention times compared to racemic mixtures . Polarimetry ([α]D values) provides supplementary validation, though sensitivity depends on concentration and solvent .
Q. What experimental designs study the compound’s metabolic stability?
In vitro assays using liver microsomes or hepatocytes quantify metabolic half-life. LC-MS/MS identifies metabolites (e.g., hydroxylation at the piperidine ring or trifluoromethyl oxidation) . Comparative studies with deuterated analogs (e.g., replacing labile hydrogens) assess isotope effects on stability.
Q. How can computational and experimental data discrepancies be addressed?
Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Hybrid approaches, such as QM/MM (quantum mechanics/molecular mechanics), improve docking predictions . Experimental validation via mutagenesis (e.g., modifying target binding pockets) or isothermal titration calorimetry (ITC) clarifies binding thermodynamics .
Q. What strategies improve pharmacokinetics in analog design?
- Fluorine substitution : Enhances metabolic stability and membrane permeability ().
- Prodrug approaches : Masking polar groups (e.g., hydroxymethyl) as esters improves oral bioavailability .
- LogP optimization : Balancing hydrophobicity (e.g., introducing piperazine rings) enhances blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
